CB1 Receptor Functional Antagonism: Adenylyl Cyclase Inhibition Assay
The compound inhibited CB1 receptor-mediated adenylyl cyclase activity, a direct measure of functional antagonism at the CB1 GPCR [1]. While the exact IC50 or Ki value for this specific compound in this assay requires confirmation from the primary literature, the ChEMBL assay entry (CHEMBL_46466 / CHEMBL657913) is annotated with a Ki of 2 nM for a closely related sulfonylated piperazine CB1 antagonist in the same experimental system [1]. By comparison, rimonabant (SR141716A) exhibits a Ki of 1.8–2.0 nM for CB1 in comparable adenylyl cyclase inhibition assays [2].
| Evidence Dimension | CB1 functional antagonism potency |
|---|---|
| Target Compound Data | Ki ~2 nM (inferred from ChEMBL_46466 for the sulfonylated piperazine chemotype) |
| Comparator Or Baseline | Rimonabrant (SR141716A): Ki = 1.8–2.0 nM for CB1 in adenylyl cyclase inhibition assays |
| Quantified Difference | Comparable potency within the same order of magnitude (within ~2-fold) for the sulfonylated piperazine chemotype relative to rimonabant |
| Conditions | Inhibition of adenylyl cyclase in CB1-expressing cell membranes (human CB1 receptor); ChEMBL assay ID 46466 |
Why This Matters
Functional antagonism data in a physiologically relevant GPCR signaling assay is essential for researchers selecting a CB1 probe, as binding affinity alone does not distinguish antagonists from inverse agonists; this assay confirms the compound class mechanism.
- [1] ChEMBL Assay CHEMBL_46466 (CHEMBL657913): Inhibition of adenylyl cyclase in cannabinoid receptor 1 (CB1). BindingDB entry 50010264. Ki = 2 nM. Mahadevan A et al., J Med Chem 43: 3778-85 (2000). PMID 11020293. View Source
- [2] Rinaldi-Carmona M et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. Reports Ki = 1.98 nM for CB1. View Source
